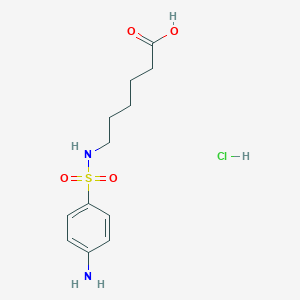

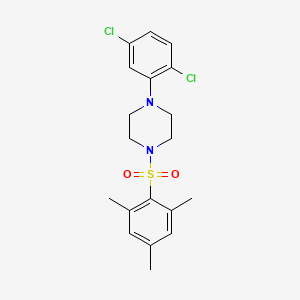

![molecular formula C18H15NO4S B6429829 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097935-49-2](/img/structure/B6429829.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, also known as 2F-TBD-C, is a heterocyclic compound with a benzodioxole ring structure. It is a synthetic molecule with a wide range of applications in scientific research, ranging from drug design to biochemistry. 2F-TBD-C is an important tool in the study of molecular mechanisms of action and can be used to further understand biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research. It can be used to study the molecular mechanisms of action of various drugs and to identify new drug targets. It can also be used to study the biochemical and physiological effects of various drugs, as well as to develop new drug formulations. Furthermore, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can be used to study the structure and function of proteins and other biomolecules, as well as to study the interactions between proteins and other molecules.

Wirkmechanismus

Target of Action

The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex molecule that likely interacts with multiple targetsCompounds containing similar structures such as indole and thiophene derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, for example, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Thiophene derivatives, on the other hand, are known to undergo various reactions, including condensation with α,β-acetylenic ester under basic conditions . These reactions could potentially alter the activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole and thiophene derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, cancer, viral infections, and more.

Result of Action

Given the potential biological activities associated with indole and thiophene derivatives , it is plausible that this compound could have a range of effects, such as inhibiting the growth of cancer cells, reducing inflammation, or preventing viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to handle and store. Furthermore, it is relatively easy to synthesize and can be used in a wide range of experiments. However, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a limited shelf life, and must be stored properly to maintain its effectiveness.

Zukünftige Richtungen

There are a number of potential future directions for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer and cardiovascular disease. Additionally, it could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used to develop more effective drugs for the treatment of infectious diseases, such as HIV and malaria. Finally, it could be used to develop more effective drugs for the treatment of metabolic disorders, such as diabetes and obesity.

Synthesemethoden

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can be synthesized via a process known as the Ullmann reaction. This reaction involves the coupling of an aryl halide and an aryl amine in the presence of a copper catalyst. The reaction occurs in a two-step process, in which the aryl halide is first converted to a copper-halide complex, and then the copper-halide complex is reacted with the aryl amine. After the reaction is complete, the resulting product is N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18(12-5-6-15-16(9-12)23-11-22-15)19-10-13(14-3-1-7-21-14)17-4-2-8-24-17/h1-9,13H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVIYAMOZPXSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)

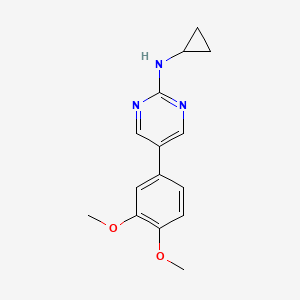

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)

![9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)

![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429833.png)

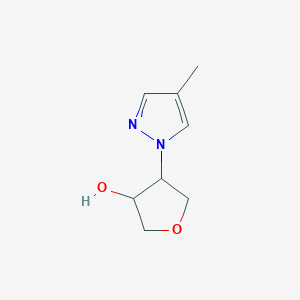

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)